Stannane, tricyclohexyl-

Übersicht

Beschreibung

Stannane, tricyclohexyl-, also known as tricyclohexylstannane, is an organotin compound with the chemical formula (C6H11)3SnH. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reducing properties and is widely used in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Stannane, tricyclohexyl- can be synthesized by reducing tricyclohexyltin chloride with lithium aluminum hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction conditions are generally mild, and the product is purified by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, tricyclohexyltin hydride is produced by the hydrogenation of tricyclohexyltin chloride in the presence of hydrogen gas. This process is carried out in a solvent like methanol, and the reaction is catalyzed by a metal catalyst. The product is then separated and purified through distillation .

Analyse Chemischer Reaktionen

Types of Reactions: Stannane, tricyclohexyl- undergoes various types of chemical reactions, including:

Substitution: It can participate in substitution reactions where the hydride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Stannane, tricyclohexyl- reacts with strong oxidizing agents to form tricyclohexyltin oxide.

Hydrogenation: It can hydrogenate methyl halides like chloromethane and bromomethane.

Major Products Formed:

Alcohols and Alkanes: From the reduction of ketones and aldehydes.

Tricyclohexyltin Oxide: From oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

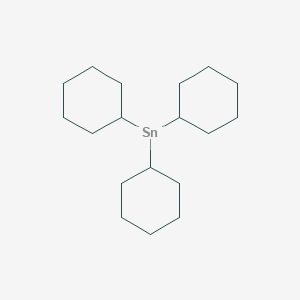

Stannane, tricyclohexyl- features a tin atom bonded to three cyclohexyl groups and a hydrogen atom. Its unique structure contributes to its reactivity as a reducing agent.

Mechanism of Action:

The primary mechanism involves the transfer of a hydride ion (H-) from the tin atom to various substrates, facilitating reductions and substitutions in organic synthesis. This capability allows it to convert carbonyl compounds into alcohols and alkenes into alkanes.

Organic Synthesis

Stannane, tricyclohexyl- is widely used in organic chemistry as a reducing agent. It effectively reduces:

- Aldehydes and Ketones: Converts these compounds into their corresponding alcohols.

- Alkenes: Hydrogenates alkenes to form alkanes.

Biological Studies

Research has focused on the biological effects of organotin compounds, including tricyclohexyltin hydride. Studies have investigated its:

- Toxicity: Understanding its impact on cellular processes and potential environmental hazards.

- Mechanistic Studies: Exploring how it interacts with enzymes and biomolecules, providing insights into its biological activity .

Medicinal Chemistry

Although its toxicity limits widespread use, there are ongoing studies exploring its potential in medicinal chemistry. It may serve as a precursor for synthesizing pharmaceuticals or as a model compound for understanding organotin interactions within biological systems.

Industrial Applications

In industry, stannane, tricyclohexyl- is utilized for:

- Catalysis: Acting as a catalyst in various chemical reactions.

- Production of Organotin Compounds: It serves as a precursor for synthesizing other organotin derivatives used in materials science .

Case Study 1: Reduction of Carbonyl Compounds

A study demonstrated the effectiveness of stannane, tricyclohexyl- in reducing various aldehydes and ketones under mild conditions. The results showed high yields of the corresponding alcohols, confirming its utility as a reducing agent in organic synthesis.

Case Study 2: Biological Impact Assessment

Research investigating the interaction of tricyclohexyltin hydride with specific enzymes highlighted its potential inhibitory effects on enzymatic activity. This study provided insights into the environmental implications of organotin compounds and their biological relevance.

Wirkmechanismus

The mechanism of action of tricyclohexyltin hydride involves the transfer of a hydride ion (H-) to the substrate. This transfer is facilitated by the tin atom, which acts as a reducing agent. The molecular targets and pathways involved in its action include the reduction of carbonyl compounds to alcohols and the hydrogenation of alkenes to alkanes .

Vergleich Mit ähnlichen Verbindungen

Tributyltin Hydride: Another organotin hydride used as a reducing agent but is less toxic and more stable than tricyclohexyltin hydride.

Triphenyltin Hydride: Similar in its reducing properties but has different reactivity and toxicity profiles.

Uniqueness: Stannane, tricyclohexyl- is unique due to its high reactivity and strong reducing properties. its toxicity and environmental impact limit its widespread use compared to other organotin hydrides .

Biologische Aktivität

Stannane, tricyclohexyl- (also known as tricyclohexyl tin) is an organotin compound with significant relevance in both chemical synthesis and biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Tricyclohexyl tin is characterized by its ability to form stable carbon-tin bonds, which are essential in various coupling reactions. The compound acts as a nucleophile, targeting electrophilic centers in organic halides to facilitate the formation of new carbon-carbon bonds. This reactivity is often enhanced in the presence of palladium catalysts, which coordinate with the tin atom and the organic halide, promoting efficient transfer processes.

Chemical Reactions Involving Tricyclohexyl Tin

- Oxidation : Converts to organotin oxides and hydroxides using agents like hydrogen peroxide.

- Reduction : Forms organotin hydrides via reducing agents such as lithium aluminum hydride.

- Substitution : Engages in reactions where organic groups are replaced by other functional groups.

Biological Activity

Research has indicated that tricyclohexyl tin exhibits notable biological activities, particularly in the fields of agriculture and medicine.

Case Studies and Applications

- Phytotoxicity and Herbicidal Activity

- Pesticide Residue Studies

- Toxicological Assessments

Comparative Analysis with Similar Compounds

The following table compares tricyclohexyl tin with other organotin compounds regarding their biological activities:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Tricyclohexyl Tin | Herbicidal, antimicrobial | Nucleophilic substitution |

| Tributyltin | Antifungal, biocidal | Disruption of cellular membranes |

| Triphenyltin | Antiparasitic | Interference with enzyme function |

Eigenschaften

InChI |

InChI=1S/3C6H11.Sn/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVJQUPAEIQUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6056-50-4 | |

| Record name | Stannane, tricyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.